1-[(3-fluorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one
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Overview
Description
1-(3-Fluorobenzyl)-7,8-dimethyl-4-(2-thienyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is characterized by the presence of a fluorobenzyl group, a thienyl group, and two methyl groups attached to the benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-fluorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through the reaction of o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of the Fluorobenzyl Group:
Attachment of the Thienyl Group: The thienyl group is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienylboronic acid derivative.
Methylation: The final step involves the methylation of the benzodiazepine core at the 7 and 8 positions using methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorobenzyl)-7,8-dimethyl-4-(2-thienyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted benzodiazepines with different functional groups
Scientific Research Applications
1-(3-Fluorobenzyl)-7,8-dimethyl-4-(2-thienyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives for studying structure-activity relationships.
Biology: Investigated for its potential effects on neurotransmitter systems and its interactions with various receptors in the brain.
Medicine: Explored for its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and muscle relaxant effects commonly associated with benzodiazepines.
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties but lacking the fluorobenzyl and thienyl groups.
Lorazepam: A benzodiazepine with a different substitution pattern, used primarily for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant properties, differing in its substitution pattern and lacking the fluorobenzyl group.
Uniqueness: 1-(3-Fluorobenzyl)-7,8-dimethyl-4-(2-thienyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to the presence of the fluorobenzyl and thienyl groups, which may confer distinct pharmacological properties and receptor binding affinities compared to other benzodiazepines. These structural differences can lead to variations in potency, duration of action, and side effect profiles.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-7,8-dimethyl-4-thiophen-2-yl-3H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2OS/c1-14-9-18-20(10-15(14)2)25(13-16-5-3-6-17(23)11-16)22(26)12-19(24-18)21-7-4-8-27-21/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCVWGDEDFYPLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)CC(=N2)C3=CC=CS3)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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